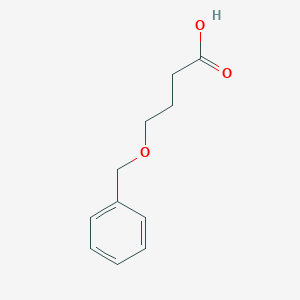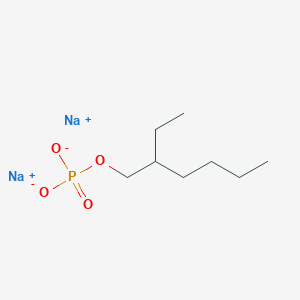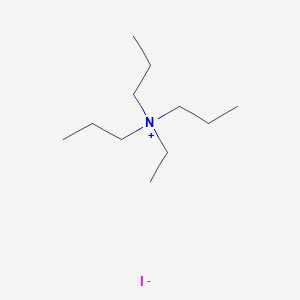
3,5-Dibromopyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,5-Dibromopyridine-4-carboxylic acid and its derivatives involves multiple steps, including halogenation, carboxylation, and functional group transformations. A notable method for synthesizing related pyridine carboxylic acids includes the electrocatalytic carboxylation of bromopyridines with CO2 in ionic liquids, offering a green and efficient pathway to obtain carboxylated pyridines with high yields and selectivity (Feng et al., 2010).
科学的研究の応用
Synthesis of Bioactive Compounds : 3,5-Dibromopyridine is used as a key intermediate in the synthesis of mono-arylpyridyl bromides, which can be further functionalized to generate bioactive compounds. A study by Zhang et al. (2007) utilized palladacycle catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids to achieve high yields of mono-arylation products (Zhang et al., 2007).
Electrocatalytic Carboxylation : Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential of 3,5-dibromopyridine derivatives in green chemistry applications. This process occurs in an ionic liquid and avoids the use of volatile and toxic solvents (Feng et al., 2010).
Supramolecular Chemistry : Montis and Hursthouse (2012) studied the crystalline adducts of substituted salicylic acids with 4-aminopyridine, including hydrates and solvates, highlighting the use of 3,5-dibromopyridine derivatives in creating diverse molecular structures (Montis & Hursthouse, 2012).
Dye-Sensitized Solar Cells : Constable et al. (2009) reported the use of 3,5-dibromopyridine derivatives in the synthesis of copper(I) complexes, which are then incorporated into dye-sensitized solar cells (DSCs). This application underlines the material science aspect of 3,5-dibromopyridine chemistry (Constable et al., 2009).
Insulin-Mimetic Activities : A study by Nakai et al. (2005) explored metal complexes of 3-hydroxypyridine-2-carboxylic acid, a related compound, demonstrating insulin-mimetic activities. This research potentially opens doors for biological and pharmaceutical applications of 3,5-dibromopyridine derivatives (Nakai et al., 2005).
Organic Synthesis Techniques : Research by Chambers and Marfat (1997) focused on the carboalkoxylation of 2,5-dibromopyridine, a closely related compound, to afford esters of pyridine-2-carboxylic acid. This demonstrates the versatility of dibromopyridines in organic synthesis (Chambers & Marfat, 1997).
Chemical Interaction Studies : Bickmeyer et al. (2005) investigated a secondary metabolite, 4,5-dibromopyrrole-2-carboxylic acid, from marine sponges, focusing on its interaction with cellular calcium signals. This study adds a biological perspective to the applications of dibromopyridine derivatives (Bickmeyer et al., 2005).
Safety And Hazards
The safety and hazards associated with 3,5-Dibromopyridine-4-carboxylic acid include Acute Toxicity (Oral), Eye Irritation, Respiratory Sensitization, Skin Irritation, and Specific Target Organ Toxicity (Single Exposure) . The compound has a hazard classification of Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 .
将来の方向性
特性
IUPAC Name |
3,5-dibromopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLXFGPVUZEDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571455 |
Source


|
| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine-4-carboxylic acid | |
CAS RN |
13958-91-3 |
Source


|
| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13958-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)




![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)

